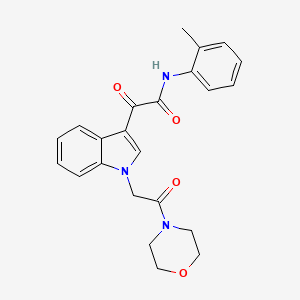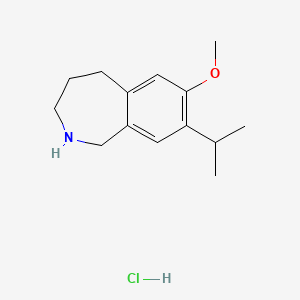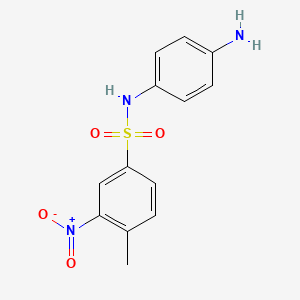![molecular formula C19H22N2O3S B3017890 2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893124-08-8](/img/structure/B3017890.png)
2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from compounds related to 2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has been explored for their anti-inflammatory and analgesic properties. These compounds have shown significant inhibitory activity on cyclooxygenase-1/2 (COX-1/2) and demonstrated notable analgesic and anti-inflammatory effects in research settings (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Conformational Analysis in Medicinal Chemistry
In the context of medicinal chemistry, the conformational analysis of derivatives of this compound has been crucial in developing inhibitors for specific enzymes. For instance, 2'-benzamido-2'-deoxyadenosine analogs, including those structurally related to the specified compound, have been synthesized to find new structures for the treatment of diseases like sleeping sickness. These compounds have shown selective inhibition of target enzymes, confirming their potential as lead structures in drug development (Calenbergh et al., 1994).
Asymmetric Chemical Reactions
Research into asymmetric chemical reactions has utilized compounds similar to this compound. Studies have shown that thiourea-catalyzed asymmetric Michael additions involving similar compounds can yield significant results in the synthesis of various pharmaceuticals, demonstrating the compound's relevance in stereoselective synthesis (Inokuma, Hoashi, & Takemoto, 2006).
Anti-Microbial and Anti-Inflammatory Research
Compounds structurally related to the specified chemical have been investigated for their anti-microbial and anti-inflammatory properties. Research has demonstrated the efficacy of various derivatives in inhibiting bacterial and fungal growth, as well as their potential use in the treatment of inflammatory diseases (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Development of Antimycobacterial Agents
The development of antimycobacterial agents has also involved compounds similar to this compound. Researchers have synthesized derivatives to evaluate their effectiveness against Mycobacterium tuberculosis, demonstrating their potential in treating tuberculosis and related infections (Nallangi et al., 2014).
Inhibition of Cell Adhesion and Inflammatory Responses
Studies on the inhibition of cell adhesion and inflammatory responses have utilized similar compounds. These studies have shown promising results in decreasing the adherence of neutrophils to activated endothelial cells, highlighting potential applications in the treatment of inflammation-related diseases (Boschelli et al., 1995).
Antiproliferative Activity in Cancer Research
The exploration of antiproliferative activity in cancer research has included derivatives of this compound. Studies have investigated their efficacy against cancer cell lines, offering insights into potential therapeutic applications in oncology (Youssef, El-Moneim, Fathalla, & Nafie, 2020).
Serotonin Receptor Research
The compound has been used in the synthesis of ligands for serotonin receptors. Research in this area focuses on developing new pharmaceuticals for neurological disorders, demonstrating the compound's relevance in neuropharmacology (Zhuang et al., 1994).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been studied for their ability to inhibit corrosion, particularly in carbon steel. These studies contribute to the development of more durable and corrosion-resistant materials (Fouda et al., 2020).
properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-18(23)16-14-6-4-3-5-7-15(14)25-19(16)21-17(22)12-8-10-13(24-2)11-9-12/h8-11H,3-7H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXUSPDEKUAQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3017807.png)
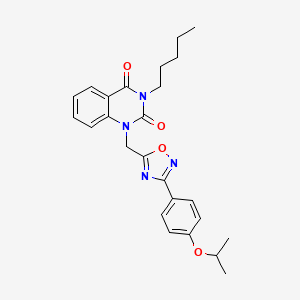
![Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3017810.png)
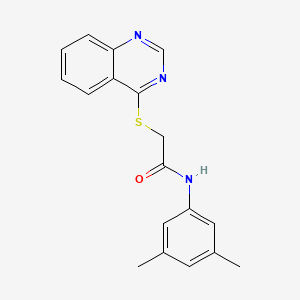
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3017813.png)
![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide](/img/structure/B3017814.png)


